molecular formula C21H26N6O11 B12081745 N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine CAS No. 56893-27-7

N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine

Cat. No.: B12081745
CAS No.: 56893-27-7
M. Wt: 538.5 g/mol
InChI Key: RNUGJMLUKWAWAI-GHVHKFLISA-N
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Description

N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base linked to a ribofuranosyl moiety and an L-threonine residue

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine typically involves multiple steps, starting from readily available precursors. The key steps include the protection of the ribofuranosyl moiety with acetyl groups, followed by the coupling of the protected ribofuranosyl derivative with the purine base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling reactions and protect the functional groups .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ribofuranosyl moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the purine base, potentially altering its electronic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ribofuranosyl derivatives with altered functional groups, while substitution can introduce new functional groups to the purine base .

Scientific Research Applications

N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential role in modulating biological processes, particularly those involving nucleic acids.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can mimic naturally occurring nucleosides, allowing it to be incorporated into nucleic acids or to inhibit enzymes such as polymerases and kinases. This can lead to the disruption of nucleic acid synthesis and function, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine is unique due to its specific combination of a purine base, ribofuranosyl moiety, and L-threonine residue. This unique structure allows it to interact with biological molecules in ways that other nucleoside analogs may not, providing distinct biochemical and therapeutic properties .

Properties

CAS No.

56893-27-7

Molecular Formula

C21H26N6O11

Molecular Weight

538.5 g/mol

IUPAC Name

(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid

InChI

InChI=1S/C21H26N6O11/c1-8(28)13(20(32)33)25-21(34)26-17-14-18(23-6-22-17)27(7-24-14)19-16(37-11(4)31)15(36-10(3)30)12(38-19)5-35-9(2)29/h6-8,12-13,15-16,19,28H,5H2,1-4H3,(H,32,33)(H2,22,23,25,26,34)/t8-,12-,13+,15-,16-,19-/m1/s1

InChI Key

RNUGJMLUKWAWAI-GHVHKFLISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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